

# (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate CAS 2414393-47-6 properties

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## Compound of Interest

Compound Name: (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Cat. No.: B12382274

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## A Technical Guide to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** (CAS 2414393-47-6) is a chiral  $\alpha$ -hydroxy ester of significant interest in modern pharmaceutical development. Its unique structural combination of a cyclopropyl ring, a chiral hydroxyl center, and a benzyl ester protecting group makes it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal applications in drug discovery—particularly in the construction of Antibody-Drug Conjugate (ADC) linkers—along with safety protocols and handling considerations. While detailed synthetic procedures for this specific molecule are not broadly published, this document outlines a plausible synthetic strategy based on established chemical principles.

## Chemical Identity and Physicochemical Properties

**(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** is a distinct chemical entity defined by the presence of a cyclopropane ring adjacent to a stereocenter bearing a hydroxyl group and a

benzyl-protected carboxylic acid. This structure imparts specific chemical characteristics crucial for its role as a building block in complex molecule synthesis.

The key identifiers and properties of this compound have been consolidated from various chemical databases and supplier information.[\[1\]](#)[\[2\]](#)[\[3\]](#) The (R)-configuration at the C2 position is a critical feature for its application in stereospecific synthesis.

## Structural and Molecular Data

The fundamental structural and identifying information for **(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** is presented below.

Molecular Structure Diagram

Caption: 2D Chemical Structure of **(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate**.

## Physicochemical Data Summary

The known physical and chemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	2414393-47-6	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	206.24 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Yellow to brown liquid	<a href="#">[4]</a> <a href="#">[7]</a>
Density	1.234 ± 0.06 g/cm <sup>3</sup>	<a href="#">[4]</a> <a href="#">[7]</a>
Purity	≥98%	<a href="#">[7]</a>
IUPAC Name	benzyl (2R)-2-cyclopropyl-2-hydroxyacetate	<a href="#">[1]</a>
SMILES	O=C(OCC1=CC=CC=C1)--INVALID-LINK--O	<a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	HBEZCBDGJMYNGS-LLVKDONJSA-N	<a href="#">[1]</a>

## Synthesis and Manufacturing

A specific, publicly documented, step-by-step synthesis protocol for **(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** is not readily available in peer-reviewed literature. However, based on fundamental organic chemistry principles and analogous reactions found in patent literature for similar structures, a plausible synthetic route can be proposed.

The key challenge in the synthesis is the stereoselective introduction of the hydroxyl group to form the (R)-enantiomer. A common strategy involves the asymmetric reduction of a corresponding  $\alpha$ -keto ester.

## Proposed Synthetic Workflow

A logical pathway would involve two primary stages:

- Formation of the  $\alpha$ -keto ester precursor: Benzyl 2-cyclopropyl-2-oxoacetate.

- Asymmetric reduction: Stereoselective reduction of the ketone to yield the desired (R)- $\alpha$ -hydroxy ester.

#### Diagram of Proposed Synthetic Logic



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Caption: A plausible high-level workflow for the synthesis of the target molecule.

## Hypothetical Experimental Protocol (Illustrative)

This protocol is illustrative and has not been experimentally validated. It is designed to provide a conceptual framework for researchers.

### Step 1: Synthesis of Benzyl 2-cyclopropyl-2-oxoacetate

- To a solution of cyclopropylglyoxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.
- Stir the reaction mixture for 2-3 hours at room temperature to form the acid chloride.
- In a separate flask, dissolve benzyl alcohol and a non-nucleophilic base (e.g., pyridine) in dichloromethane.
- Slowly add the freshly prepared acid chloride solution to the benzyl alcohol solution at 0 °C.
- Allow the reaction to proceed overnight at room temperature.
- Perform an aqueous workup, dry the organic layer over sodium sulfate, and purify by column chromatography to yield the  $\alpha$ -keto ester precursor.

### Step 2: Asymmetric Reduction to (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate

- Dissolve the Benzyl 2-cyclopropyl-2-oxoacetate precursor in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
- Introduce a chiral reducing agent. A common choice for achieving high enantioselectivity is a CBS catalyst (Corey-Bakshi-Shibata) system, such as (R)-2-Methyl-CBS-oxazaborolidine, followed by the slow addition of a stoichiometric reducing agent like borane-dimethyl sulfide complex.
- Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol at low temperature.
- After warming to room temperature, perform an appropriate aqueous workup (e.g., with dilute HCl and brine).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
- Purify the final product using silica gel chromatography to isolate **(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate**. Chiral HPLC would be required to confirm the enantiomeric excess.

## Applications in Research and Drug Development

The primary utility of **(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** lies in its role as a specialized chemical intermediate.<sup>[4][8]</sup> Its structure is incorporated into larger, more complex molecules, particularly in the field of oncology.

## Intermediate for Antibody-Drug Conjugate (ADC) Linkers

The most cited application is in the synthesis of linkers for ADCs.<sup>[8][9][10]</sup> ADCs are a powerful class of biopharmaceutical drugs designed to deliver a potent cytotoxic agent (payload) directly to cancer cells by attaching it to a monoclonal antibody that targets a specific tumor antigen.

The linker's role is critical: it must be stable in circulation but capable of releasing the cytotoxic payload once inside the target cell. **(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** can be used to synthesize components of these complex linkers.<sup>[5][8]</sup> For instance, it can be part of a linker system designed to be coupled with chemotherapy agents like Exatecan and then conjugated to an antibody.<sup>[8][10]</sup>

## Synthesis of Chiral Pyrrolidines

This compound also serves as a precursor in the synthesis of substituted pyrrolidines.[\[4\]](#)[\[11\]](#)

The pyrrolidine ring is a common motif in many biologically active compounds and pharmaceuticals. The chirality of the starting material allows for the creation of specific stereoisomers of the target pyrrolidine, which is often essential for biological activity.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not publicly available, an SDS for the corresponding (S)-enantiomer (CAS 2414393-48-7) provides a reliable basis for safety and handling protocols.[\[8\]](#)

## Hazard Identification (GHS Classification)

Based on the (S)-enantiomer, the following hazards are identified:[\[8\]](#)

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The GHS pictogram is a single exclamation mark, and the signal word is "Warning".[\[5\]](#)[\[8\]](#)

## Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[8\]](#)

- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]
- Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[8]
- General Hygiene: Do not eat, drink, or smoke in the laboratory.[8]

## Storage Recommendations

- Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[5][12]
- Temperature: Recommended storage is refrigerated at 2-8°C for short-term and -20°C for long-term stability.[4][5][12]

## Conclusion

**(R)-Benzyl 2-cyclopropyl-2-hydroxyacetate** is a specialized chiral building block with demonstrated utility in the synthesis of advanced pharmaceutical components, most notably ADC linkers. Its defined stereochemistry and functional groups offer precise control in the construction of complex molecular architectures. While its synthesis requires careful control of stereochemistry, the potential applications in targeted cancer therapies underscore its importance. Proper adherence to safety and handling protocols is essential when working with this compound in a research and development setting.

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